molecular formula C8H12BrN3O B1493712 2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one CAS No. 1543143-88-9

2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one

Cat. No. B1493712
M. Wt: 246.1 g/mol
InChI Key: NEEBJBAQQNBESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions.



Molecular Structure Analysis

This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis Applications

  • The compound has been utilized in the synthesis of heterocyclic β-amino acids, demonstrating its utility in peptide and peptidomimetic synthesis through a Michael addition reaction, showcasing its role in the preparation of β-amino-5-pyrimidinepropanoic ester and its transformation to the free amino acid and Cbz-N-protected amino acid (Bovy & Rico, 1993).
  • It has also been used in the structure-activity studies of histamine H4 receptor ligands, where modifications to the pyrimidine moiety led to the discovery of compounds with potential anti-inflammatory and antinociceptive activities, indicating its significance in the development of new pharmacological agents (Altenbach et al., 2008).

Biological Activity

  • The compound's derivatives have been synthesized and tested for antiviral activity, highlighting the impact of structural variation at the C-6 position on antiviral efficacy in cell culture. Some derivatives were active against various virus strains, indicating their potential in antiviral drug development (Singh, Singh, & Balzarini, 2013).

Chemical Structure and Properties

  • Studies on the crystal and molecular structure of related pyrimidinone compounds have contributed to understanding the chemical behavior and interaction potential of such compounds, which is crucial for their application in more complex chemical syntheses and drug design (Craciun, Huang, & Mager, 1998).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.


Please consult with a professional chemist or a reliable source for accurate and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-amino-5-bromo-4-tert-butyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-8(2,3)5-4(9)6(13)12-7(10)11-5/h1-3H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEBJBAQQNBESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 2
2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 3
2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 4
2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 6
2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.